molecular formula C20H20ClN3O2 B5058199 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5058199
M. Wt: 369.8 g/mol
InChI Key: DZRLXYSHWWEOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-16-8-4-5-9-17(16)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLXYSHWWEOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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